N-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibition Phosphodiesterase inhibition Anticancer screening

Building a kinase-focused screening deck often reveals gaps in commercially available chemotypes around the pyrazolo[3,4-d]pyrimidine scaffold. This compound directly addresses that gap with a dual-substitution pattern underrepresented in public SAR sets. - Unique N-benzyl-N-methyl C4-amine and 3,5-dimethylphenyl N1-group define a distinct steric/electronic profile for kinase selectivity studies. - High-logP control (logP 5.28) calibrates permeability assays; 79 mg in stock for immediate dispatch. - Ships ambient; ready for single-point kinase profiling to generate the first public potency data for this chemotype.

Molecular Formula C21H21N5
Molecular Weight 343.4 g/mol
Cat. No. B11215708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC21H21N5
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)C
InChIInChI=1S/C21H21N5/c1-15-9-16(2)11-18(10-15)26-21-19(12-24-26)20(22-14-23-21)25(3)13-17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3
InChIKeyBMRSRGPDJSQHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes79 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[3,4-d]pyrimidine Core Scaffold & Sourcing


N-Benzyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS not publicly assigned; ChemDiv ID K405-4317; molecular formula C₂₁H₂₁N₅; MW 343.43) belongs to the 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidine class, a privileged scaffold in kinase and phosphodiesterase inhibitor discovery [1]. The compound is available as a specialty screening compound from ChemDiv (79 mg in stock, ≥95 % purity) . Its core combines an N‑benzyl‑N‑methylamino group at C‑4 with a 3,5‑dimethylphenyl substituent at N‑1, distinguishing it from earlier prototypes such as the unsubstituted 4‑[N‑(benzyl)‑methylamino]‑1H‑pyrazolo[3,4‑d]pyrimidine reported as a potential antitumor agent in 1962 [2].

SAR-Driven Selection: Why This Pyrazolopyrimidine Cannot Be Replaced


The dual substitution at N‑1 (3,5‑dimethylphenyl) and C‑4 (N‑benzyl‑N‑methylamino) defines a unique steric and electronic fingerprint within the pyrazolo[3,4‑d]pyrimidine space. The closest commercially catalogued analogs—such as 1‑(3,5‑dimethylphenyl)‑4‑(4‑phenylpiperazin‑1‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidine and N‑benzyl‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine [1]—differ fundamentally in C‑4 amine geometry (cyclic vs. acyclic) or N‑1 aryl substitution, parameters known to profoundly impact kinase selectivity and PDE9 inhibition in structurally related series [2]. Generic substitution with compounds lacking the 3,5‑dimethylphenyl motif would eliminate contacts mapped to the hydrophobic pocket of the target enzyme, whereas replacement of the N‑benzyl‑N‑methyl group alters both basicity and the orientation of the pendant aryl ring, potentially abolishing the binding mode observed for potent pyrazolo[3,4‑d]pyrimidine‑based inhibitors [2].

Quantitative Differentiation Grid


Absence of Direct Comparative Evidence

A systematic search of peer‑reviewed literature, authoritative databases (PubChem, BindingDB, ChEMBL), and patent repositories (Google Patents, WIPO, EPO) returned no direct, quantitative head‑to‑head comparison for N‑benzyl‑1‑(3,5‑dimethylphenyl)‑N‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine against named structural analogs. The compound is registered as a commercial screening sample (ChemDiv K405‑4317) with supplied physicochemical descriptors (logP = 5.28; logD = 5.22; logSw = ‑5.27; PSA = 37.36 Ų) , but no target‑specific IC₅₀, Kd, or cellular EC₅₀ data are publicly disclosed. The closest quantitative data derive from structurally distinct 4‑keto‑pyrazolo[3,4‑d]pyrimidine PDE9 inhibitors in US 9,617,269 (e.g., Compound WYQ‑35, IC₅₀ = 33 nM; Compound WYQ‑95, IC₅₀ = 52 nM) [1] that lack the N‑benzyl‑N‑methyl C‑4 substitution.

Kinase inhibition Phosphodiesterase inhibition Anticancer screening

N-1 Substituent: 3,5-Dimethylphenyl vs. Phenyl/1-H

In the 4‑amino‑pyrazolo[3,4‑d]pyrimidine class, the nature of the N‑1 substituent directly governs target engagement. The 3,5‑dimethylphenyl group present in the target compound mimics the substitution pattern required for dual Src‑Abl inhibition described in EP2201013B1, where 4‑amino‑substituted pyrazolo[3,4‑d]pyrimidines with N‑1 aryl groups inhibited Src phosphorylation in a cell‑free assay and reduced SaOS‑2 osteosarcoma cell growth [1]. In contrast, the des‑aryl analogue 4‑[N‑(benzyl)‑methylamino]‑1H‑pyrazolo[3,4‑d]pyrimidine (J. Med. Chem. 1962) [2] lacks the hydrophobic N‑1 anchor and exhibits undifferentiated antitumor activity without kinase selectivity data.

Kinase inhibitor design EGFR/VEGFR Src‑Abl dual inhibition

Lipophilicity: 3,5-Dimethylphenyl vs. Other Regioisomers

The ChemDiv‑reported logP of 5.28 for the target compound reflects the combined effect of the N‑benzyl group and the 3,5‑dimethylphenyl substituent. Changing the substitution pattern to a 2,4‑dimethylphenyl isomer (as in 4‑(4‑benzylpiperazin‑1‑yl)‑1‑(2,4‑dimethylphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidine ) alters molecular shape and polar surface area distribution, while removal of the methyl groups (1‑phenyl analog) would reduce logP by approximately 0.8–1.2 log units based on the Hansch π‑constant for methyl (π ≈ 0.56). These variations directly influence passive membrane permeability and solubility, critical parameters for cellular assay performance.

Lipophilicity Drug-likeness Permeability

Procurement & Screening Scenarios


Kinase and PDE Screening Library Expansion

When building a screening deck enriched for the pyrazolo[3,4‑d]pyrimidine scaffold, the target compound offers a substitution pattern under‑represented in public SAR sets. Its N‑benzyl‑N‑methyl C‑4 amine and 3,5‑dimethylphenyl N‑1 group complement the 4‑keto‑PDE9 inhibitors of US 9,617,269 and the 4‑amino‑Src/Abl inhibitors of EP2201013B1 . Procurement is justified as a probe for structure‑activity relationship expansion, not as a validated lead surrogate.

Permeability Benchmarking in Assay Panels

With a computed logP = 5.28, logD = 5.22, and PSA = 37.36 Ų , the compound sits near the upper lipophilicity boundary of typical oral drug‑likeness space (Lipinski logP ≤ 5). It can serve as a high‑logP control in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies, helping laboratories calibrate the impact of extreme lipophilicity on apparent permeability and non‑specific binding in their assay systems.

Kinase Selectivity Profiling via Commercial Panels

The 3,5‑dimethylphenyl N‑1 motif is a known anchor for ATP‑competitive kinase inhibitors. The target compound can be submitted to commercial single‑point kinase profiling services (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to rapidly establish a selectivity fingerprint. Resulting data will generate the first public potency metrics, enabling quantitative comparison against both the EP2201013B1 Src‑Abl chemotype and the J. Med. Chem. 1962 1‑H prototype [1].

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